molecular formula C9H19NO3 B3079311 Boc-(S)-3-aminobutan-1-ol CAS No. 106539-36-0

Boc-(S)-3-aminobutan-1-ol

Cat. No.: B3079311
CAS No.: 106539-36-0
M. Wt: 189.25 g/mol
InChI Key: JSZOAOLSEKSNTD-ZETCQYMHSA-N
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Description

Boc-(S)-3-aminobutan-1-ol, also known as tert-butoxycarbonyl-(S)-3-aminobutan-1-ol, is a compound commonly used in organic synthesis. It is a derivative of 3-aminobutan-1-ol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.

Biochemical Analysis

Biochemical Properties

The formation of Boc-protected amines, such as Boc-(S)-3-aminobutan-1-ol, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases This stability allows this compound to participate in various biochemical reactions without premature deprotection

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines during organic synthesis . The Boc group can be removed under acidic conditions, releasing the protected amine This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Boc-protected amines are generally stable under normal conditions and can be stored for extended periods .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on similar Boc-protected amines could provide insights . Specific studies on this compound are needed to determine its dosage effects, including any threshold effects, toxic effects, or adverse effects at high doses.

Metabolic Pathways

Given its role as a Boc-protected amine, it may be involved in pathways related to amine metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-aminobutan-1-ol typically involves the protection of the amino group in 3-aminobutan-1-ol using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and solvents is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-aminobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-(S)-3-aminobutan-1-ol is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: In the production of fine chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-2-aminobutan-1-ol: Similar structure but with the amino group at the second carbon.

    Fmoc-(S)-3-aminobutan-1-ol: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.

    Cbz-(S)-3-aminobutan-1-ol: Uses a benzyloxycarbonyl (Cbz) group for protection .

Uniqueness

Boc-(S)-3-aminobutan-1-ol is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it a versatile protecting group in organic synthesis, allowing for selective reactions and efficient multi-step synthesis processes .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOAOLSEKSNTD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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